molecular formula C8H14N2O2 B8703154 N-cyclopropylmorpholine-2-carboxamide

N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B8703154
M. Wt: 170.21 g/mol
InChI Key: BSYDQCZQNCUDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropylmorpholine-2-carboxamide is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C8H14N2O2/c11-8(10-6-1-2-6)7-5-9-3-4-12-7/h6-7,9H,1-5H2,(H,10,11)

InChI Key

BSYDQCZQNCUDLN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CNCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=C(NC1CC1)C1CN(C(=O)OCC2c3ccccc3-c3ccccc32)CCO1
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reactant
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Synthesis routes and methods II

Procedure details

Zinc bromide (160 mg) was added to a solution of tert-butyl(2R)-2-[(cyclopropyl{[5-fluoro-1-(3-methoxypropyl)-1H-indol-6-yl]methyl}amino)carbonyl]morpholin-4-carboxylate (150 mg) in dichloromethane (3 ml) and the mixture was stirred at room temperature for 10 hours. A saturated aqueous solution of sodium bicarbonate was added to the reaction mixture under ice-cooling, and the mixture was extracted with chloroform. The organic layer was washed with saturated brine, dried over magnesium sulfate and concentrated in vacuo. The resulted residue was purified with HPLC MS to give (2R)—N-cyclopropyl-N-{[5-fluoro-1-(3-methoxypropyl)-1H-indol-6-yl]methyl}morpholin-2-carboxamide (50 mg) and (2R)—N-{[3-tert-butyl-5-fluoro-1-methoxypropyl)-1H-indol-6-yl]methyl}-N-cyclopropylmorpholin-2-carboxamide (50 mg) as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl(2R)-2-[(cyclopropyl{[5-fluoro-1-(3-methoxypropyl)-1H-indol-6-yl]methyl}amino)carbonyl]morpholin-4-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

NaOH (1 mL, 2 M, 2.0 mmol) was slowly added to a solution of 9H-fluoren-9-ylmethyl 2-[(cyclopropylamino)carbonyl]morpholine-4-carboxylate (1.0 g, 2.6 mmol) in MeOH (70 mL) at ambient temperature. The reaction mixture was stirred for 3 h and the solvent was concentrated. The product was recovered in water (50 mL) and the mixture was neutralized to pH 7 using HCl solution. The product was extracted with EtOAc and dried over anhydrous Na2SO4. The solvent was concentrated to provide the title compound that was used for the next step without further purification. Yield: 0.8 g.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
9H-fluoren-9-ylmethyl 2-[(cyclopropylamino)carbonyl]morpholine-4-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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